METHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
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Overview
Description
METHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound with the molecular formula C24H18N2O5S. This compound is characterized by its unique structure, which includes a quinoline sulfonyl group attached to a naphthofuran carboxylate moiety.
Preparation Methods
The synthesis of METHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the naphthofuran core. This is followed by the introduction of the quinoline sulfonyl group through sulfonylation reactions. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
METHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
METHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of METHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline sulfonyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymatic pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
METHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but differs in the position of the sulfonyl group.
Quinoline sulfonyl derivatives: These compounds have a quinoline sulfonyl group but differ in the attached moieties, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C24H18N2O5S |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl 2-methyl-5-(quinolin-8-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H18N2O5S/c1-14-21(24(27)30-2)18-13-19(16-9-3-4-10-17(16)23(18)31-14)26-32(28,29)20-11-5-7-15-8-6-12-25-22(15)20/h3-13,26H,1-2H3 |
InChI Key |
SFFSJCSJHCDBIO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C(=O)OC |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C(=O)OC |
Origin of Product |
United States |
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